molecular formula C7H4ClN3O2 B582450 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 1208084-53-0

6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid

Cat. No.: B582450
CAS No.: 1208084-53-0
M. Wt: 197.578
InChI Key: KCIGXZXAPJTRTG-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis often begins with readily available starting materials such as hydrazine and maleic anhydride.

    Condensation Reaction: These starting materials undergo a condensation reaction under acidic conditions to form an intermediate.

    Chlorination: The intermediate is then chlorinated using reagents like phosphorus oxychloride.

    Cyclization: The chlorinated intermediate undergoes cyclization with chloroacetaldehyde to form the imidazo[1,2-b]pyridazine core.

    Final Steps: The final steps involve functional group transformations to introduce the carboxylic acid moiety.

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the number of steps and the use of hazardous reagents. These methods may involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Green Chemistry Principles: Employing environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Functional Group Transformations: The carboxylic acid group can be converted to esters, amides, or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or amines can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted imidazo[1,2-b]pyridazines.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid has diverse applications in scientific research:

    Medicinal Chemistry: As a scaffold for designing new drugs with potential anticancer, antiviral, and antibacterial activities.

    Biological Studies: Investigating its interactions with biological targets and pathways.

    Chemical Biology: As a probe to study enzyme functions and cellular processes.

    Material Science: Exploring its properties for potential use in organic electronics and materials.

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid depends on its specific application:

    Biological Targets: It may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
  • 6-Chloroimidazo[1,2-b]pyrazine-3-carboxylic acid
  • 6-Chloroimidazo[1,2-c]pyrimidine-3-carboxylic acid

Uniqueness

6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its chlorine atom and carboxylic acid group provide versatile sites for further functionalization, making it a valuable intermediate in synthetic chemistry.

Biological Activity

6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyridazine ring system with a carboxylic acid group at the 3-position. The presence of the chlorine atom at the 6-position enhances its reactivity and potential biological activity. Its molecular formula is C_7H_5ClN_4O_2, and it has unique electronic properties that make it suitable for various applications in drug development and materials science .

The mechanism of action of this compound is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
  • Receptor Interaction : It may bind to various receptors, influencing signaling pathways critical for cell proliferation and survival.
  • Influence on Gene Expression : The compound could potentially affect gene expression through interaction with nucleic acids .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit adaptor-associated kinase 1 (AAK1), which plays a role in inflammatory responses. In vitro studies demonstrated that treatment with this compound resulted in reduced pain responses in models using AAK1 knockout mice . This suggests a potential therapeutic application in managing inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds in this class. Modifications to the imidazo or pyridazine rings can significantly influence their efficacy. For example, increasing lipophilicity or altering substituents at specific positions can enhance potency against targeted biological pathways .

Modification Effect on Activity
Substituent at 6-positionEnhances reactivity and selectivity
Carboxylic acid group at 3-positionEssential for maintaining biological activity
Alterations in ring structureCan lead to improved pharmacokinetic profiles

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Screening : A high-throughput screening approach identified related compounds as potent inhibitors of Mtb and M. bovis BCG, suggesting that modifications to this compound could yield similar results .
  • Pain Management : In vivo studies using AAK1 knockout mice demonstrated that this compound could reduce pain responses effectively, indicating its potential as an analgesic agent .
  • Pharmacological Profiles : Compounds derived from this scaffold have shown promising pharmacokinetic profiles compatible with once-daily dosing regimens, making them suitable candidates for further clinical development .

Properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-3-4(7(12)13)11(6)10-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIGXZXAPJTRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718292
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208084-53-0
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde (1.82 g, 10 mmol), in t-BuOH (90 mL) and 2-methyl-2-butene in THF (30 mL, 2.0 M) was added a solution of sodium chlorite (80%, 9.0 g, 100 mmol) and NaH2PO4 (1 g, 8 mmol) in water (45 mL). The mixture was stirred at rt for overnight, concentrated, diluted with water, acidified to PH=4, precipitated white solid, filtered to give 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid as white solid (1.2 g, 67% yield)). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.29 (d, J=9.60 Hz, 1H), 8.22 (s, 1H), 7.50 (d, J=9.60 Hz, 1H); LRMS (ESI) m/e 198.1 [(M+H)+, calcd for C7H6ClN3O2 198.6].
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

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